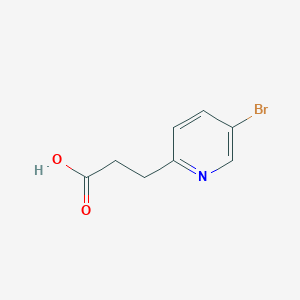

3-(5-Bromopyridin-2-yl)propanoic acid

Beschreibung

3-(5-Bromopyridin-2-yl)propanoic acid is a brominated pyridine derivative characterized by a propanoic acid chain attached to the 2-position of a 5-bromo-substituted pyridine ring (CAS: 1022128-98-8) . This compound belongs to a broader class of arylpropanoic acids, which are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and material science. The bromine atom at the pyridine ring’s 5-position enhances its electronic and steric properties, making it a valuable intermediate in synthesizing pharmacologically active molecules.

Eigenschaften

IUPAC Name |

3-(5-bromopyridin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-1-2-7(10-5-6)3-4-8(11)12/h1-2,5H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKHMTGQRAQFBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021938-97-5 | |

| Record name | 3-(5-bromopyridin-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromopyridin-2-yl)propanoic acid typically involves the bromination of pyridine derivatives followed by the introduction of the propanoic acid group. One common method is the bromination of 2-pyridinepropanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination step is carefully monitored to avoid over-bromination or side reactions. The final product is purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Bromopyridin-2-yl)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like amines or thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Alcohols or alkanes.

Coupling Products: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula : C₈H₈BrNO₂

Molecular Weight : 228.06 g/mol

Structural Features : The compound features a brominated pyridine ring attached to a propanoic acid moiety, which contributes to its reactivity and biological activity.

Chemistry

3-(5-Bromopyridin-2-yl)propanoic acid serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex organic molecules, making it valuable in:

- Synthesis of Pharmaceuticals : It is utilized in the development of various pharmaceutical compounds, particularly those targeting neurological disorders.

- Material Science : The compound can be used to create novel polymers and materials with specific properties due to its functional groups.

Biology

In biological research, this compound has been studied for its role as an enzyme inhibitor and receptor ligand. Its applications include:

- Neuropharmacology : Investigated for its potential neuroprotective effects and ability to modulate neurotransmitter systems.

- Enzyme Inhibition Studies : It has been used to explore interactions with specific enzymes, potentially leading to the development of new therapeutic agents.

Industrial Applications

The compound finds use in the production of agrochemicals and specialty chemicals, where its unique properties can enhance product performance.

Several studies have evaluated the biological effects of this compound:

| Study Type | Findings |

|---|---|

| In Vitro Assays | Significant reduction in oxidative stress markers in neuronal cell lines at concentrations above 10 µM. |

| Animal Models | Improved cognitive function observed in treated models compared to controls, indicating potential therapeutic effects against cognitive decline. |

| Binding Affinity Studies | Enhanced interaction with neurotransmitter receptors was noted, suggesting mechanisms for neuroprotective effects. |

Wirkmechanismus

The mechanism of action of 3-(5-Bromopyridin-2-yl)propanoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine atom and the propanoic acid group play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogenated Arylpropanoic Acids

Chlorinated 3-Phenylpropanoic Acid Derivatives

- Example Compounds: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (1) 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (3)

- Key Differences: Substituents: Chlorine atoms on phenyl rings vs. bromine on pyridine. Bioactivity: Compounds 1 and 3 exhibit selective antimicrobial activity against E. coli and S. aureus (MIC: 8–32 µg/mL), attributed to the electron-withdrawing effects of chlorine, which enhance membrane disruption .

3-(5-Bromo-2-methoxyphenyl)propanoic Acid

Heteroaromatic Propanoic Acid Derivatives

6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine

- Structural Features : Contains a fused imidazo[4,5-b]pyridine core with a propargyl group.

- Applications: Designed for drug discovery due to its alkyne moiety, which allows click chemistry modifications.

3-(Methylthio)propanoic Acid Esters

- Examples: 3-(Methylthio)propanoic acid methyl ester 3-(Methylthio)propanoic acid ethyl ester

- Key Differences : Sulfur-containing esters vs. bromopyridine carboxylic acid.

- Applications : Major aroma contributors in pineapples (OAVs >1). Their low odor thresholds (7–180 µg/kg) highlight their role in flavor chemistry .

Pyran and Pyrrole Derivatives

3-(2-Oxo-2H-pyran-6-yl)propanoic Acid (5)

- Bioactivity : Moderate antifungal activity against Aspergillus niger (MIC: 64 µg/mL) due to the α,β-unsaturated ketone moiety .

3-[2-[[3-(2-Carboxyethyl)-5-[(3,4-dimethyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-4-methyl-5-oxopyrrol-3-yl]propanoic Acid

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Research Findings and Implications

- Electronic Effects: Bromine’s larger atomic radius and polarizability compared to chlorine may enhance lipophilicity and target binding in this compound, though direct evidence is needed .

- Synthetic Versatility : The pyridine ring’s nitrogen atom offers coordination sites for metal catalysts, enabling use in cross-coupling reactions .

- Limitations: Current data gaps include solubility, pKa, and in vivo toxicity profiles for the bromopyridine derivative.

Biologische Aktivität

3-(5-Bromopyridin-2-yl)propanoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C₈H₈BrNO₂

- Molecular Weight : 232.06 g/mol

- Structure : The compound features a brominated pyridine ring attached to a propanoic acid moiety, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an antitumor agent and its interaction with various biological pathways.

Antitumor Activity

Research indicates that compounds similar to this compound can inhibit the Polycomb Repressive Complex 2 (PRC2), which is implicated in several cancers. PRC2 is known to regulate gene expression through histone methylation, and its dysregulation is associated with tumorigenesis. Inhibition of PRC2 by such compounds can lead to reactivation of tumor suppressor genes, thereby inhibiting cancer cell proliferation .

The proposed mechanism involves the competition with S-adenosyl methionine (SAM), a cofactor essential for the methyltransferase activity of PRC2. By disrupting this interaction, this compound may reverse aberrant gene silencing in cancer cells, promoting apoptosis and reducing tumor growth .

Study 1: Inhibition of Cancer Cell Growth

In a study examining various brominated pyridine derivatives, it was found that this compound exhibited significant cytotoxicity against prostate cancer cell lines. The compound demonstrated an IC₅₀ value of approximately 15 µM, indicating effective growth inhibition compared to untreated controls. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .

Study 2: Selectivity and Safety Profile

Another investigation focused on the selectivity of this compound against various bacterial strains, showing that it exhibited moderate antibacterial activity without significant toxicity towards mammalian cells. The selectivity index was calculated, demonstrating that at therapeutic concentrations, the compound did not adversely affect normal cell viability .

Table 1: Biological Activity Summary

Discussion

The findings suggest that this compound holds promise as a therapeutic agent in cancer treatment due to its ability to inhibit PRC2-mediated gene silencing. Its selective activity against certain cell types while sparing normal cells enhances its potential for clinical applications. Further studies are warranted to explore its efficacy in vivo and to elucidate detailed mechanisms of action.

Q & A

Q. Key Optimization Parameters :

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .

Advanced Question: How can contradictory NMR spectral data be resolved during structural confirmation?

Methodological Answer:

Contradictions in NMR data (e.g., unexpected splitting or integration) may arise from:

- Deuterated Solvent Impurities : Ensure deuterated solvents (e.g., DMSO-d₆) are free from water or residual protons by storing over molecular sieves .

- Dynamic Equilibria : For compounds with rotatable bonds (e.g., the propanoic acid chain), acquire spectra at varying temperatures (25°C vs. 60°C) to identify conformational exchange .

- Stereochemical Complexity : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare with spectral databases (e.g., HMDB ) for reference .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Storage : Store in airtight containers at 2-8°C to prevent degradation. Avoid exposure to moisture or light .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Question: How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

The bromine atom at the pyridine 5-position:

- Activates the Ring : Enhances electrophilicity, facilitating oxidative addition with Pd(0) catalysts in Suzuki couplings .

- Directs Coupling : Boronic acids typically react at the para position to bromine due to electronic and steric effects. Validate regioselectivity via computational modeling (DFT) or control experiments .

- Acidity Effects : The carboxylic acid group (pKa ~4.6, based on propanoic acid analogs ) may require protection (e.g., as a methyl ester) to prevent interference in basic reaction conditions .

Basic Question: Which analytical techniques are most effective for purity assessment and structural confirmation?

Methodological Answer:

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to quantify purity (>95%) and detect impurities .

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ confirms the propanoic acid chain (δ 12-13 ppm for COOH) and pyridine ring protons (δ 7.5-8.5 ppm) .

- Elemental Analysis : Validate C, H, N, and Br content (±0.4% theoretical) to confirm stoichiometry .

Advanced Question: What strategies enable the incorporation of this compound into peptide conjugates?

Methodological Answer:

- Amide Bond Formation : Activate the carboxylic acid with EDC/HOBt or DCC, then react with amine-terminated peptides (e.g., lysine residues) in DMF or DCM. Monitor coupling efficiency via ninhydrin tests .

- Orthogonal Protection : Use tert-butyl esters for the carboxylic acid during solid-phase peptide synthesis (SPPS), followed by TFA cleavage .

- Bioconjugation Studies : Evaluate binding affinity (e.g., SPR or ITC) for enzyme targets, leveraging the pyridine ring’s hydrogen-bonding potential .

Basic Question: How should this compound be stored to prevent degradation?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.